N2,N6-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide
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Overview
Description
N2,N6-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activities and diverse applications. This compound features a unique structure that combines pyridine and tetrahydrobenzo[d]thiazole moieties, which are known for their pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N6-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid with 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives. A common method includes the use of coupling agents such as carbodiimides (e.g., DCC or EDC) to facilitate the formation of amide bonds under mild conditions .
Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow synthesis techniques, which enhance the efficiency and yield of the compound. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and thiazole rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines or thiols) under controlled temperatures.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and thiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with metal ions for catalysis and material science applications .
Biology: In biological research, it serves as a probe for studying enzyme interactions and as a scaffold for designing inhibitors of specific enzymes, such as kinases .
Medicine: N2,N6-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide has shown potential in medicinal chemistry for developing new drugs targeting cancer, neurodegenerative diseases, and infectious diseases .
Industry: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties .
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include signal transduction pathways critical for cell growth and survival, making it a valuable tool in cancer research .
Comparison with Similar Compounds
4,5,6,7-Tetrahydrobenzo[d]thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
Pyridine-2,6-dicarboxamide derivatives: These compounds have the pyridine core and are used in similar applications.
Properties
IUPAC Name |
2-N,6-N-bis(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-2,6-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S2/c27-18(25-20-23-12-6-1-3-10-16(12)29-20)14-8-5-9-15(22-14)19(28)26-21-24-13-7-2-4-11-17(13)30-21/h5,8-9H,1-4,6-7,10-11H2,(H,23,25,27)(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECLETMHAWQYCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC5=C(S4)CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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